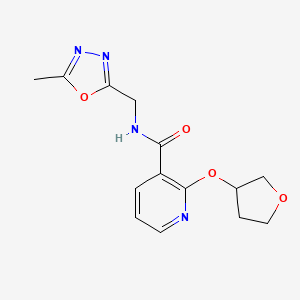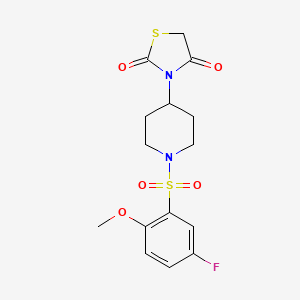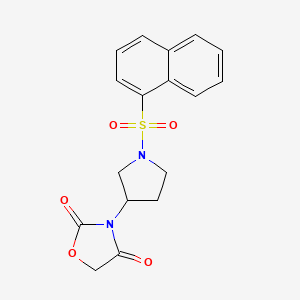![molecular formula C18H18BrNO3 B2853800 {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethylbenzoate CAS No. 1794778-26-9](/img/structure/B2853800.png)
{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethylbenzoate” is a complex organic compound. While there is limited information available specifically for this compound, it is related to other compounds such as 4-(Ethyl(methyl)carbamoyl)phenyl boronic acid and 4-Bromophenylacetic acid .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . For instance, 4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems. These reactions often involve free radical bromination, nucleophilic substitution, and oxidation .Wissenschaftliche Forschungsanwendungen
Materials Science Applications
A study by Tan et al. (2016) explored the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) using 4-halobenzoics to enhance its conductivity significantly, which is crucial for applications in organic solar cells and other electronic devices (Tan, Zhou, Ji, Huang, & Chen, 2016).
Organic Synthesis and Chemical Characterization
Pokhodylo and Obushak (2019) demonstrated the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, a process that may be relevant for the synthesis and study of compounds similar to "{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethylbenzoate" (Pokhodylo & Obushak, 2019).
Photophysical Properties
Yuan et al. (2010) reported on the phosphorescence observed in crystals of benzophenone derivatives, including methyl 4-bromobenzoate, under ambient conditions. This study highlights the potential of bromophenyl derivatives in the development of organic phosphorescent materials (Yuan, Shen, Zhao, Lam, Tang, Lu, Wang, Liu, Wang, Zheng, Sun, Ma, & Tang, 2010).
Luminescence and Structural Analysis
Dinda et al. (2013) described the synthesis, structural, and photophysical properties of carbazole functionalized silver(I), gold(I), and gold(III)–N-heterocyclic carbene complexes. This research could provide insights into the structural and luminescent properties of related bromophenyl and carbazole derivatives (Dinda, Adhikary, Seth, Mahapatra, 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target enzymes likeCathepsin K . Cathepsin K is a protease enzyme that plays a crucial role in the degradation of proteins, particularly in the breakdown of collagen in bones.
Mode of Action
It’s worth noting that bromophenyl groups are often involved inSuzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This could suggest that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in pathways related toprotein degradation . The downstream effects of these pathways could include the regulation of various cellular processes, including cell growth and response to stress.
Result of Action
Based on its potential targets, it could influence processes such asprotein degradation . This could have various downstream effects, potentially influencing cell growth, differentiation, and response to stress.
Eigenschaften
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-ethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-2-13-3-7-15(8-4-13)18(22)23-12-17(21)20-11-14-5-9-16(19)10-6-14/h3-10H,2,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUGYJBKYUVHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2853718.png)

![6-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2853721.png)

![7-(3-fluorophenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2853725.png)

![2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2853731.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2853732.png)
![2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid](/img/structure/B2853734.png)



